Glycosolone
Overview
Description
Glycosylation of Fluoroquinolones
The study of glycosylation of fluoroquinolones has led to the synthesis of several glycosylated derivatives of ciprofloxacin, where the carbohydrate units are linked to the piperazine unit of ciprofloxacin through various linkers. The synthesis involved direct condensation or coupling with peracetylated glycopyranosides, followed by saponification. The biological testing indicated that some derivatives, particularly those with a gamma-oxypropyl linker, showed significant antimicrobial activity, suggesting potential active transport in resistant organisms .
Resin Glycosides from Ipomoea Stolonifera
Research on Ipomoea stolonifera has yielded five new resin glycosides with complex structures. These glycosides are characterized by a monomeric jalapinolic acid tetra- or penta-glycoside core, partially acylated by organic acids, forming a macrocyclic ester structure. The structural determination was based on chemical and spectral data .
Synthesis of C-Glycosides
The development of methods for synthesizing C-glycosides from unprotected 2-N-acyl-aldohexoses and unactivated ketones has been reported. Using amine-based catalysts and additives, the synthesis was achieved through aldol-condensation-oxa-Michael addition reactions, allowing for stereoselective C-glycosides under mild conditions .
Glycosyl Ortho-(1-Phenylvinyl)benzoates
A versatile glycosylation method using glycosyl ortho-(1-phenylvinyl)benzoates as donors has been developed. This method is efficient for synthesizing both O-glycosides and nucleosides, offering good to excellent yields, mild reaction conditions, and broad substrate scopes. The method's applications include the synthesis of bioactive oligosaccharides and nucleoside drugs .
Synthesis of Glycosides
The synthesis of glycosides is a common natural reaction, leading to a variety of compounds such as oligosaccharides and glycoconjugates. The biological implications of sugar moieties attached to an aglycon are significant, with complex carbohydrate structures playing crucial roles in biological processes. The diversity in glycoside bond formation contributes to the structural diversity of these molecules .
Structure-Activity Profiles of Complex Biantennary Glycans
The study of complex biantennary glycans with core fucosylation and additional sialylation has revealed their influence on lectin-binding properties and biodistribution. Chemoenzymatic synthesis was used to examine the effects of core fucosylation, showing that it can alter the affinity for lectins, cell surface binding, and organ distribution. The results suggest that changing the shape of a glycan can optimize protein-carbohydrate interactions .
Effect of Remote Picolinyl and Picoloyl Substituents
The presence of O-picolinyl and O-picoloyl groups at remote positions on glycosides can significantly influence the stereoselectivity of glycosylation reactions. These substituents can provide high facial selectivity for the attack of the glycosyl acceptor, offering a new methodology for synthesizing specific glycosidic linkages with high stereocontrol .
Chemistry of Glycosides
Observations on the synthesis and properties of glycosides include the use of 1-O-sulfonyl derivatives as intermediates for glycoside and glycosyl halide synthesis. The study also discusses the formation of glycosyl esters and the use of 13C-H coupling measurements for studying glycosidic bond orientation in di- and oligosaccharides .
Synthesis of C-Glycosides of Biological Interest
C-glycosides are carbohydrate analogs with significant biological interest due to their potential as antimetabolites that can inhibit carbohydrate processing enzymes. The review article discusses various synthetic methods for C-glycosides, highlighting the stereochemical outcomes and focusing on the synthesis of aminosugar C-glycosides and non-reducing disaccharides .
Assembly of Naturally Occurring Glycosides
The synthesis of naturally occurring glycosides involves the synthesis of the aglycone and saccharide, and their connection via glycosidic bond formation. The synthesis tactics depend on the stage at which the glycosidic bond is formed. New glycosylation protocols have been developed to address challenges with poorly nucleophilic, extremely acid labile, or extremely electrophilic aglycones, using glycosyl trifluoroacetimidate donors and gold(I)-catalyzed glycosylation .
Scientific Research Applications
Cardiac Glycosides in Cancer Therapy
Cardiac glycosides, a family of compounds including glycosolone, have historically been used for heart failure and atrial arrhythmia treatment. Recent research indicates their potential in cancer therapies. Increased susceptibility of cancer cells to these compounds has led to the development of glycoside-based anticancer drugs, now undergoing clinical trials (Prassas & Diamandis, 2008).
Glycoscience in Translational Research
Glycoscience, which includes the study of compounds like glycosolone, plays a vital role in translational research. This interdisciplinary field impacts various physiological and pathological processes and leads to potential novel therapies and diagnostics tools in biomedical research (Sackstein, 2016).
Glycoscience and Innovation
The study of glycoscience, encompassing glycosolone, is a driving force in innovation, particularly in industrial and commercial applications. This research field explores high value-added products with new functionalities, potentially leading to novel therapies (Corolleur, Level, Matt, & Pérez, 2020).
Glycoscience in Data Sharing
GlycoPOST, a repository for raw mass spectrometry data from glycomics experiments, including studies on glycosolone, emphasizes the importance of data sharing for reproducibility and sustainability in scientific research. This initiative contributes significantly to the FAIRness of glycomics field (Watanabe, Aoki-Kinoshita, Ishihama, & Okuda, 2020).
Anti-inflammatory Properties
Cardiac glycosides, including glycosolone, have been recognized for their anti-inflammatory actions, a discovery dating back to the 1960s. These compounds have been found to decrease inflammatory symptoms in various animal models (Fürst, Zündorf, & Dingermann, 2017).
Glycosylation in Health and Disease
The glycome, which includes glycosolone, plays a crucial role in health and disease. Changes in glycosylation can influence various biological processes such as inflammatory responses, cancer cell metastasis, and kidney function. This highlights the potential of glycomedicine (Reily, Stewart, Renfrow, & Novak, 2019).
Sugars in Disease
Glycoscience, involving compounds like glycosolone, has significant clinical relevance. Advances in analytical techniques have enhanced our understanding of the role of glycosylation in disease progression and opened avenues for novel diagnostic and therapeutic interventions (Alavi & Axford, 2008).
Glycoscience Advancements
The field of glycoscience, which studies compounds like glycosolone, has evolved to become a critical area in biomedical research. Advances in analytical technologies and a better understanding of glycosylation's role in cellular processes have expanded its applications (Merry & Merry, 2005).
Glycosylation in Therapeutics
Glycosylation, a process involving compounds like glycosolone, is central in defining the utility of recombinant therapeutics. The modulation of biological attributes through glycosylation significantly impacts the development and application of recombinant glycoproteins (Cumming, 1991).
Cardiac Glycosides in Prostate Cancer
Cardiac glycosides, including glycosolone, have been found to induce apoptosis in androgen-independent human prostate cancer cell lines, linking their proapoptotic effects to their ability to induce sustained Ca2+ increases (McConkey et al., 2000).
Future Directions
properties
IUPAC Name |
8-hydroxy-4-methoxy-1-methyl-3-(3-methylbut-2-enyl)quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-10(2)8-9-12-15(20-4)11-6-5-7-13(18)14(11)17(3)16(12)19/h5-8,18H,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBMGLVFFJUCSBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C2=C(C(=CC=C2)O)N(C1=O)C)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60218104 | |
Record name | 2(1H)-Quinolinone, 8-hydroxy-4-methoxy-1-methyl-3-(3-methyl-2-butenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60218104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glycosolone | |
CAS RN |
67879-81-6 | |
Record name | 2(1H)-Quinolinone, 8-hydroxy-4-methoxy-1-methyl-3-(3-methyl-2-butenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067879816 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2(1H)-Quinolinone, 8-hydroxy-4-methoxy-1-methyl-3-(3-methyl-2-butenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60218104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.